molecular formula C14H22OS B14289378 {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene CAS No. 138249-99-7

{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene

Cat. No.: B14289378
CAS No.: 138249-99-7
M. Wt: 238.39 g/mol
InChI Key: XFYPSWYQLADGGS-UHFFFAOYSA-N
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Description

{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a 4-ethoxy-2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene typically involves the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 4-ethoxy-2-methylbutan-2-yl chloride with sodium sulfide to form the corresponding sulfanyl compound.

    Substitution reaction: The sulfanyl intermediate is then reacted with benzyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Contains a sulfanyl group attached to a benzene ring.

    Benzyl mercaptan: Features a benzyl group attached to a sulfanyl group.

    4-Ethoxy-2-methylbutan-2-yl chloride: A precursor in the synthesis of {[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene.

Uniqueness

This compound is unique due to the presence of both an ethoxy and a sulfanyl group attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

138249-99-7

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

(4-ethoxy-2-methylbutan-2-yl)sulfanylmethylbenzene

InChI

InChI=1S/C14H22OS/c1-4-15-11-10-14(2,3)16-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3

InChI Key

XFYPSWYQLADGGS-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)(C)SCC1=CC=CC=C1

Origin of Product

United States

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